methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
“Methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate group, which is a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group. The “methyl” and “benzyl” parts refer to the presence of a methyl group (CH3) and a benzyl group (C6H5CH2), respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylate group, and the methyl and benzyl groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the functional groups. The triazole ring is a site of high electron density and could be involved in various reactions. The carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific optical properties .Scientific Research Applications
Synthesis and Characterization
A study by Ahmed et al. (2020) explored the synthesis and X-ray characterization of triazole derivatives, including structural analysis through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. This research highlights the importance of substituent effects on molecular interactions and structure-activity relationships in triazole derivatives, although the specific compound was not directly mentioned (Ahmed et al., 2020).
Catalytic Applications
Hu et al. (2019) developed a methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex, investigating its efficiency in catalyzing allene synthesis and alkyne hydration. This study provides insights into the use of triazole derivatives as ligands for catalytic applications, showcasing their potential in organic synthesis (Hu et al., 2019).
Molecular Interactions
Research by Zibinsky and Fokin (2011) on N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles revealed unknown reactivity patterns, enabling asymmetric access to secondary homoaminocyclopropanes and transannulation reactions with nitriles. This study underscores the versatility of triazole derivatives in synthetic chemistry, demonstrating novel reactivity that can be harnessed for creating complex molecular architectures (Zibinsky & Fokin, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-[(2-methylphenyl)methyl]triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-5-3-4-6-10(9)7-15-8-11(13-14-15)12(16)17-2/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGTIWUNHVJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168153 | |
Record name | Methyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141072-10-8 | |
Record name | Methyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141072-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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